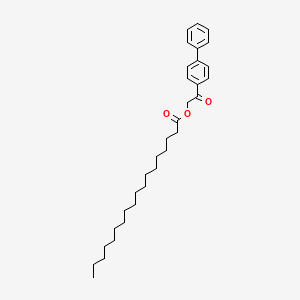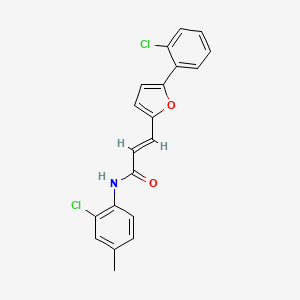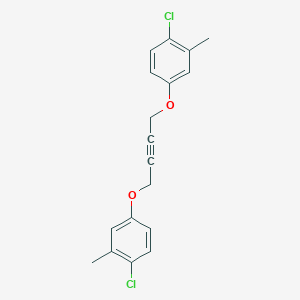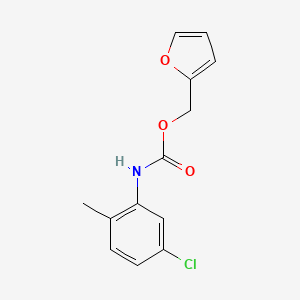
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is an organic compound characterized by its cyclohexane core with two 4-methylbenzenesulfonate groups attached to the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of cyclohexane-1,2-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclohexane-1,2-diol+24-methylbenzenesulfonyl chloride→(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate)+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alkoxides.
Reduction: The compound can be reduced to yield cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to form cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Nucleophilic Substitution: Substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Hydrolysis: Cyclohexane-1,2-diol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
Mechanism of Action
The mechanism by which (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) exerts its effects involves the interaction of its sulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of stable complexes or the displacement of the sulfonate groups, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: The parent diol from which (1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is derived.
4-Methylbenzenesulfonyl Chloride: The sulfonylating agent used in the synthesis of the compound.
Cyclohexane-1,2-diyl bis(benzenesulfonate): A similar compound with benzenesulfonate groups instead of 4-methylbenzenesulfonate groups.
Uniqueness
(1r,2r)-Cyclohexane-1,2-diyl bis(4-methylbenzenesulfonate) is unique due to the presence of two 4-methylbenzenesulfonate groups, which impart specific chemical properties such as increased hydrophobicity and the ability to form stable complexes with various nucleophiles. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
5433-21-6 |
|---|---|
Molecular Formula |
C20H24O6S2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(1R,2R)-2-(4-methylphenyl)sulfonyloxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O6S2/c1-15-7-11-17(12-8-15)27(21,22)25-19-5-3-4-6-20(19)26-28(23,24)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
MDNOTLODSMKMDL-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)



![1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one](/img/structure/B11946664.png)








